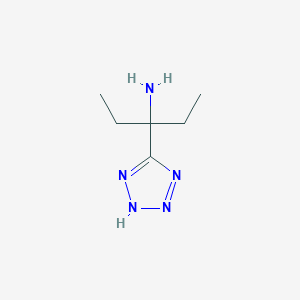
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Descripción general
Descripción
The compound “3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine” seems to be a derivative of tetrazole. Tetrazoles are a class of synthetic organic compounds that are heterocyclic and consist of a five-member ring of four nitrogen atoms and one carbon atom . They are known for their energetic properties and are used in various applications, including pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine” were not found, tetrazoles are generally synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 .
Aplicaciones Científicas De Investigación
Anticancer Agents
The compound has shown promising results in the field of cancer research. The 3-(1H-tetrazol-5-yl)-β-carbolines, a derivative of the compound, stood out as the most active compounds against colorectal adenocarcinoma HCT116 and HT29 cell lines . The results also revealed a mechanism of action independent of the p53 pathway .
Drug Discovery
The compound has found broad applications in drug discovery . Its derivatives have been used in the synthesis of various drugs, contributing to the development of new therapeutic agents .
Organic Synthesis
The compound is used in organic synthesis . Its derivatives have been used in the synthesis of various organic compounds, contributing to the advancement of organic chemistry .
Polymer Chemistry
The compound has applications in polymer chemistry . Its derivatives have been used in the synthesis of various polymers, contributing to the development of new materials .
Supramolecular Chemistry
The compound has applications in supramolecular chemistry . Its derivatives have been used in the synthesis of various supramolecular structures, contributing to the advancement of this field .
Bioconjugation
The compound has applications in bioconjugation . Its derivatives have been used in the synthesis of various bioconjugates, contributing to the development of new bioconjugation techniques .
Chemical Biology
The compound has applications in chemical biology . Its derivatives have been used in the synthesis of various chemical biology tools, contributing to the advancement of this field .
Fluorescent Imaging
The compound has applications in fluorescent imaging . Its derivatives have been used in the synthesis of various fluorescent imaging tools, contributing to the advancement of this field .
Propiedades
IUPAC Name |
3-(2H-tetrazol-5-yl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOGQGNIIXHJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



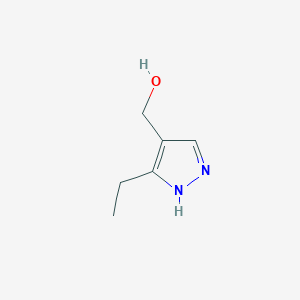
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)



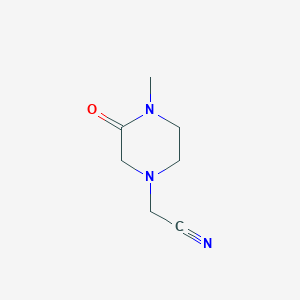

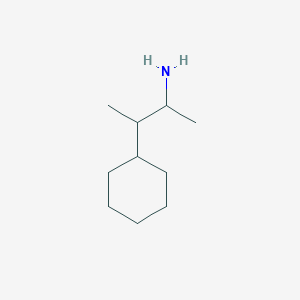
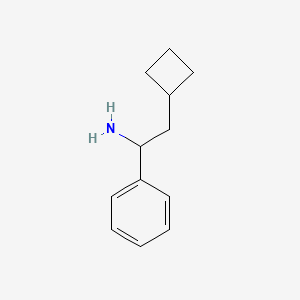
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

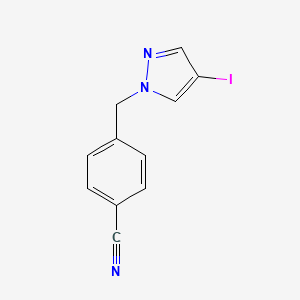

![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)